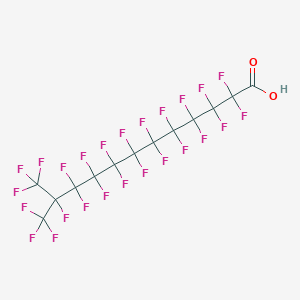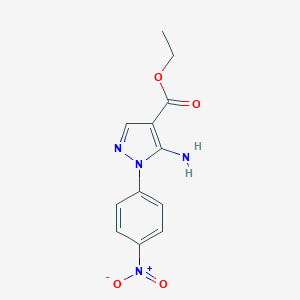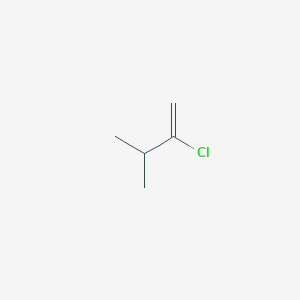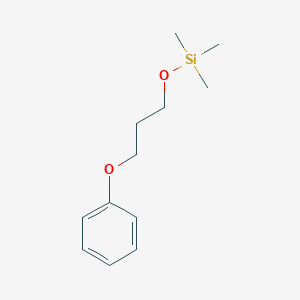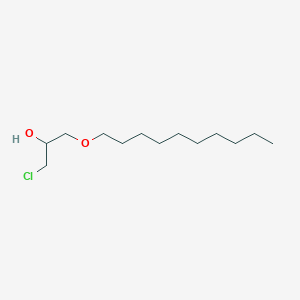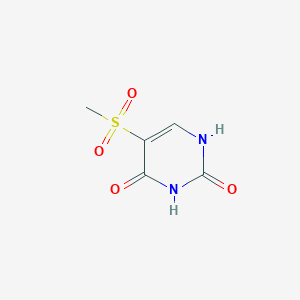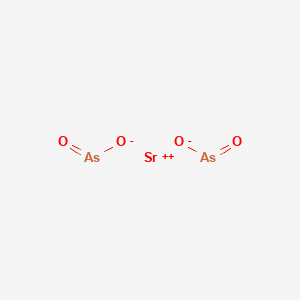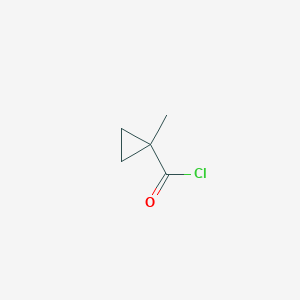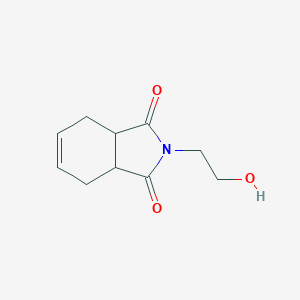
m-DIOXANE, 5-(1-ISOPROPOXYETHYL)-2-METHYL-5-PROPYL-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- is not fully understood. However, studies have shown that it interacts with specific receptors in the body, leading to the modulation of various signaling pathways. This modulation results in the anti-inflammatory and analgesic effects observed in preclinical studies.
Biochemical and Physiological Effects:
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been studied for its potential use as a solvent in chemical reactions and as a surfactant in the production of nanoparticles. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It is also relatively stable and can be stored for extended periods without degradation. However, the compound has limitations, including its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)-. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. The compound has potential applications in the development of new drugs for pain management and as a solvent in chemical reactions. Additionally, it may have potential applications as a surfactant in the production of nanoparticles. Further research is needed to fully explore these potential applications.
Conclusion:
In conclusion, m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- is a chemical compound that has potential applications in various fields of scientific research. It is synthesized using a specific method and has unique biochemical and physiological effects. The compound has advantages for lab experiments, including its ease of synthesis and stability, but also has limitations, including its potential toxicity. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Métodos De Síntesis
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- is synthesized using a specific method that involves the reaction of 5-isopropoxy-2-methyl-5-propyl-1,3-dioxane with sodium hydroxide and 1-bromo-2-methylpropene. This reaction results in the formation of m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)-. The synthesis method has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
M-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management. The compound has also been studied for its potential use as a solvent in chemical reactions and as a surfactant in the production of nanoparticles.
Propiedades
Número CAS |
19476-86-9 |
|---|---|
Nombre del producto |
m-DIOXANE, 5-(1-ISOPROPOXYETHYL)-2-METHYL-5-PROPYL-, (Z)- |
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-methyl-5-(1-propan-2-yloxyethyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O3/c1-6-7-13(11(4)16-10(2)3)8-14-12(5)15-9-13/h10-12H,6-9H2,1-5H3 |
Clave InChI |
YPZUJHGPKMAZLO-UHFFFAOYSA-N |
SMILES |
CCCC1(COC(OC1)C)C(C)OC(C)C |
SMILES canónico |
CCCC1(COC(OC1)C)C(C)OC(C)C |
Otros números CAS |
22644-73-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



